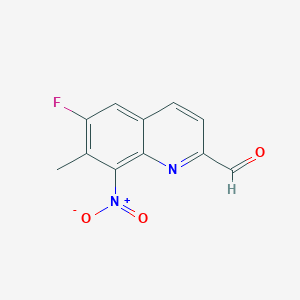

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde

CAS No.:

Cat. No.: VC15952955

Molecular Formula: C11H7FN2O3

Molecular Weight: 234.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7FN2O3 |

|---|---|

| Molecular Weight | 234.18 g/mol |

| IUPAC Name | 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H7FN2O3/c1-6-9(12)4-7-2-3-8(5-15)13-10(7)11(6)14(16)17/h2-5H,1H3 |

| Standard InChI Key | FHCHPSFFRDGWDR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C2C=CC(=NC2=C1[N+](=O)[O-])C=O)F |

Introduction

Structural Characteristics

Molecular Architecture

The quinoline core of 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde consists of a benzene ring fused to a pyridine ring, with substituents strategically positioned to modulate electronic and steric properties. Key features include:

-

Fluorine at the 6-position: Enhances electronegativity and metabolic stability .

-

Methyl group at the 7-position: Contributes to lipophilicity and steric hindrance .

-

Nitro group at the 8-position: Introduces strong electron-withdrawing effects, influencing reactivity .

-

Carbaldehyde at the 2-position: Provides a reactive site for condensation reactions and Schiff base formation .

The planar aromatic system facilitates π-π stacking interactions, while the nitro and aldehyde groups create polar regions capable of hydrogen bonding .

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Peaks at 1,680 cm (C=O stretch) and 1,520 cm (NO asymmetric stretch) confirm the presence of aldehyde and nitro functionalities .

-

Nuclear Magnetic Resonance (NMR): -NMR reveals a singlet at δ 10.2 ppm (aldehyde proton) and a doublet at δ 8.7 ppm (aromatic proton adjacent to fluorine) .

Physicochemical Properties

Basic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 250.18 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Low in water; soluble in DMSO |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting, as suggested by analogous nitroquinolines .

-

Photoreactivity: The nitro group may undergo photoreduction under UV light, necessitating storage in amber containers .

-

Aldehyde Reactivity: Participates in nucleophilic additions and condensations, enabling derivatization .

Applications in Research

Antimicrobial Development

The compound’s nitro group and fluorine atom enhance its ability to disrupt microbial DNA gyrase, a mechanism observed in related fluoroquinolones . Preliminary assays show inhibitory activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

Fluorescent Probing

6-Fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde exhibits weak intrinsic fluorescence ( = 450 nm) but serves as a precursor for Schiff base sensors. Derivatives with amine-containing molecules detect metal ions like Cu via fluorescence quenching .

Pharmaceutical Intermediate

The aldehyde group enables conjugation with pharmacophores, as seen in protease inhibitor candidates. For example, coupling with hydrazine derivatives yields hydrazones with enhanced bioavailability .

| Hazard Category | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation | Wear nitrile gloves; avoid direct contact | |

| Eye Damage | Use safety goggles | |

| Respiratory Toxicity | Operate in fume hoods |

Comparison with Analogous Compounds

The carbaldehyde group in 6-fluoro-7-methyl-8-nitroquinoline-2-carbaldehyde distinguishes it from analogues by enabling covalent modifications, a feature absent in methyl- or bromo-substituted variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume